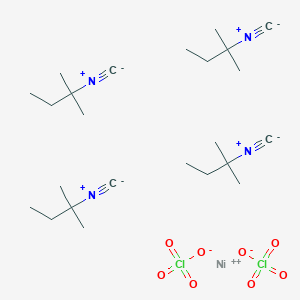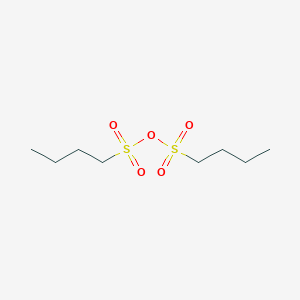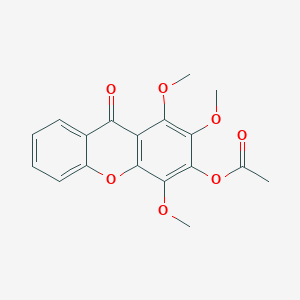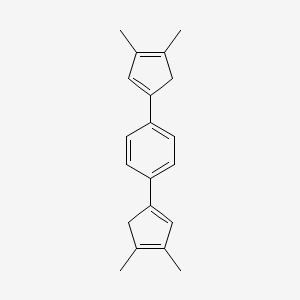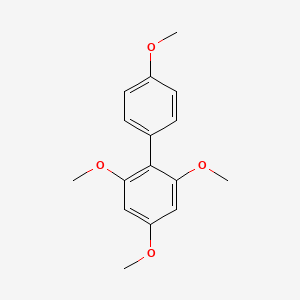
2,4,4',6-Tetramethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4’,6-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O4 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl typically involves the methoxylation of biphenyl derivatives. One common method includes the reaction of biphenyl with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl may involve similar methoxylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 2,4,4’,6-Tetramethoxy-1,1’-biphenyl can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, resulting in the formation of hydroxylated biphenyls.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydroxylated biphenyls.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2,4,4’,6-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl
- 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl
- 4,4’,5,6-Tetramethoxy-1,1’-biphenyl-2-carboxylic acid
Uniqueness: 2,4,4’,6-Tetramethoxy-1,1’-biphenyl is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interaction with biological targets. This distinct structure can result in different physical and chemical properties compared to its isomers and other similar compounds.
Properties
CAS No. |
108840-31-9 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-12-7-5-11(6-8-12)16-14(19-3)9-13(18-2)10-15(16)20-4/h5-10H,1-4H3 |
InChI Key |
JPPUGZFJSIIDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


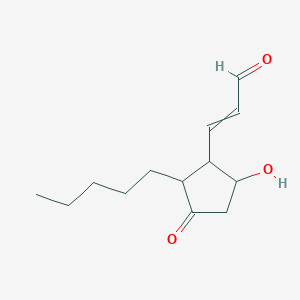
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

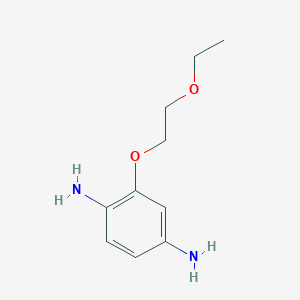
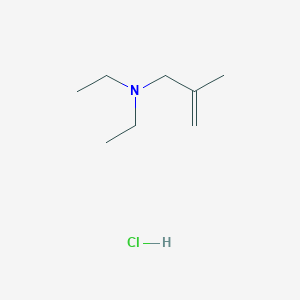
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
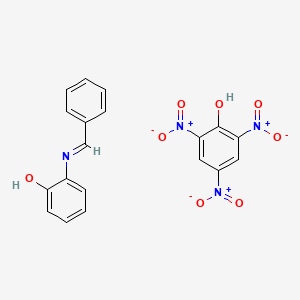
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
